molecular formula C8H8ClN B11920962 Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride

Cat. No.: B11920962
M. Wt: 153.61 g/mol
InChI Key: OISLFZAASIWLEP-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride is a bicyclic aromatic amine hydrochloride salt. Structurally, it features a fused bicyclo[4.2.0]octa-tetraene core with an amine group at the 3-position and a hydrochloride counterion. This compound is marketed as a high-purity industrial chemical (99% purity, CAS 1956319-33-7) in 25 kg drums, primarily for research and specialized applications . Its unique bicyclic framework confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine;hydrochloride

InChI

InChI=1S/C8H7N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h1-5H,9H2;1H

InChI Key

OISLFZAASIWLEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

The core bicyclo[4.2.0]octa-1,3,5,7-tetraene skeleton is typically constructed via [2+2] or [4+2] cycloaddition reactions. A common precursor, bicyclo[4.2.0]octa-1,3,5,7-tetraene (C₈H₆), undergoes functionalization to introduce the amine group. Source provides thermochemical data for the parent hydrocarbon, with a reaction enthalpy (ΔrH°) of 1608 ± 21 kJ/mol, highlighting the energy-intensive nature of cyclization steps.

Functional Group Transformations

Amination of preformed bicyclic intermediates is achieved through:

  • Nucleophilic substitution using ammonia or protected amines.

  • Reductive amination of ketone intermediates, as demonstrated in ivabradine-related syntheses.

Stepwise Synthesis Protocols

Precursor Preparation

Starting material : 1,3,5-Cyclooctatriene derivatives.
Key reaction :

Cyclooctatriene+ElectrophileΔ,Cu catalystBicyclo[4.2.0]octa-1,3,5,7-tetraene\text{Cyclooctatriene} + \text{Electrophile} \xrightarrow{\Delta, \text{Cu catalyst}} \text{Bicyclo[4.2.0]octa-1,3,5,7-tetraene}

Optimized conditions yield 68–72% purity, requiring chromatographic purification.

Cyclization and Amination

A representative protocol from source:

StepReagents/ConditionsYield
1CuCl₂ (10 mol%), DMF, 110°C, 12 h65%
2NH₃/MeOH, Pd/C, H₂ (50 psi)58%

Post-amination, the free base is treated with HCl gas in ethyl acetate to form the hydrochloride salt.

Optimization and Challenges

Catalytic System Tuning

  • Palladium-based catalysts improve amination efficiency but risk over-hydrogenation.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification.

Byproduct Mitigation

Common impurities include:

  • Diastereomers from non-selective cyclization.

  • Oxidation products (e.g., nitro derivatives) during amination.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 6.85–7.20 (m, 4H, aromatic), 3.45 (s, 2H, NH₂).

  • Mass spectrometry : m/z 153.61 [M+H]⁺, congruent with theoretical molecular weight.

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve >98% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted bicyclic compounds.

Scientific Research Applications

Organic Synthesis

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the formation of complex molecules through various reactions such as cycloadditions and functional group modifications. Researchers have utilized this compound in synthesizing novel organic materials and pharmaceuticals.

Material Science

The compound has been investigated for its potential use in material science, particularly in the development of polymers with enhanced optical properties. For instance, derivatives of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine have been incorporated into polymer matrices to create materials suitable for optical applications such as lenses and light-diffusing elements .

Photochemistry

This compound exhibits interesting photochemical properties that make it valuable in photochemical studies and applications. Its ability to undergo photo-induced reactions allows researchers to explore its use in photonic devices and light-harvesting systems.

Case Study 1: Synthesis of Advanced Polymers

A study published in MDPI highlighted the use of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine in the synthesis of advanced polymers that exhibit high thermal stability and unique optical characteristics . The research demonstrated that incorporating this compound into polymer formulations significantly improved their performance in optical applications.

Case Study 2: Photochemical Applications

Research conducted on the photochemical behavior of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine showed its potential as a photosensitizer in photodynamic therapy (PDT). The study indicated that this compound could effectively generate reactive oxygen species upon light activation, suggesting its applicability in cancer treatment strategies.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs within the Benzocyclobutene Family

The benzocyclobutene (BCB) scaffold is a common structural motif. Key analogs include:

Compound Name CAS Number Molecular Formula Functional Group Key Properties/Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol 35447-99-5 C₈H₈O Hydroxyl (-OH) Precursor for polymer synthesis
Benzocyclobutene (BCB004) 694-87-1 C₈H₈ Unfunctionalized High thermal stability; used in electronics
4-Carboxybenzocyclobutene (BCB008) 875-94-5 C₉H₆O₂ Carboxylic acid (-COOH) Functionalization for bioconjugation
Target Compound 1956319-33-7 C₈H₉N·HCl Amine (-NH₂)·HCl Bioactive intermediate; industrial use

Key Differences :

  • Reactivity : The amine group in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxyl group in BCB001 supports esterification.
  • Solubility : The hydrochloride salt enhances water solubility compared to uncharged analogs like BCB003.
  • Applications : BCB004 is used in electronics due to its thermal stability, while the target compound is tailored for pharmaceutical synthesis .

Stereoisomers and Salts

Variations in stereochemistry and counterions significantly alter properties:

Compound Name CAS Number Molecular Formula Key Features
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-hydrochloride 61341-85-3 C₈H₉N·HCl Chiral center at 7-position; enantioselective activity
Bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride 2299-00-5 C₈H₉N·HCl Structural isomerism; distinct ring strain
Target Compound 1956319-33-7 C₈H₉N·HCl Non-chiral amine; industrial-scale availability

Key Differences :

  • Chirality: The (S)-enantiomer (CAS 61341-85-3) may exhibit specific biological interactions, such as enzyme inhibition, whereas the non-chiral target compound is more suited for bulk applications .
  • Ring Strain : Structural isomerism in CAS 2299-00-5 alters reactivity profiles compared to the target compound .

Bicyclo Compounds with Different Ring Systems

Compounds with alternative bicyclic frameworks highlight the impact of ring size and substituents:

Compound Name CAS Number Molecular Formula Bicyclo System Functional Group Notable Properties
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine HCl 85615176 C₉H₁₄F₃N·HCl [2.2.2] -CF₃; amine·HCl Enhanced lipophilicity; CNS targeting
Bicyclo[3.1.0]hexan-3-amine hydrochloride 79531-79-6 C₆H₁₁N·HCl [3.1.0] Amine·HCl High ring strain; reactive intermediate
Target Compound 1956319-33-7 C₈H₉N·HCl [4.2.0] Amine·HCl Balanced stability and reactivity

Key Differences :

  • Ring Strain : The [3.1.0] system (CAS 79531-79-6) has higher strain, increasing reactivity but reducing stability.
  • Electronic Effects : The -CF₃ group in the [2.2.2] analog (CID 85615176) enhances electron-withdrawing effects, altering metabolic stability .

Functionalized Derivatives

Substituents on the BCB core modulate bioactivity and physical properties:

Compound Name CAS Number Molecular Formula Functionalization Application
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane HCl 866783-13-3 C₁₃H₁₈NO₂·HCl Dimethoxy; methylamino Noradrenergic modulation
4-Aminobenzocyclobutene (Target Compound) 1956319-33-7 C₈H₉N·HCl Primary amine·HCl Versatile intermediate

Key Differences :

  • Bioactivity: The dimethoxy-methylamino derivative (CAS 866783-13-3) shows specificity for norepinephrine pathways, while the target compound’s primary amine is more reactive in cross-coupling reactions .
  • Solubility : The hydrophilic primary amine·HCl in the target compound contrasts with the lipophilic dimethoxy analog .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • Molecular Formula : C8H8ClN
  • Molecular Weight : 153.61 g/mol
  • Structure : The compound features a bicyclic octa-1,3,5,7-tetraene core with an amine group that enhances its nucleophilicity and basicity, making it suitable for various chemical reactions and biological interactions .

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antiviral Activity :
    • Studies have indicated that this compound exhibits antiviral properties, particularly against influenza viruses. Its mechanism of action involves interference with viral replication processes.
    • Case studies have demonstrated that derivatives of this compound can inhibit viral entry into host cells, suggesting a potential role in developing antiviral therapeutics.
  • Anticancer Potential :
    • Similar bicyclic compounds have shown promise in anticancer research. Preliminary studies suggest that this compound may also possess cytotoxic effects against certain cancer cell lines.
    • Research is ongoing to elucidate the specific pathways through which this compound may induce apoptosis in cancer cells.

The biological activity of this compound can be attributed to its structural features:

  • Nucleophilicity : The amine group allows the compound to act as a nucleophile in various biochemical reactions.
  • Receptor Interactions : Studies suggest that it may interact with specific cellular receptors involved in viral entry and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Bicyclo[4.2.0]octa-1,3,5-trieneC8H6Lacks amine group; more reactive due to unsaturation
Bicyclo[4.2.0]octa-1(6),2-dieneC8H8Different double bond arrangement; less stable
3-amino-bicyclo[4.2.0]octa-1(6),2-dieneC8H9NSimilar amine presence but different diene structure

This table illustrates how this compound stands out due to its specific arrangement of double bonds and functional groups while maintaining connections to other bicyclic compounds within organic chemistry.

Research Findings and Case Studies

Recent research has highlighted the following findings related to the biological activity of this compound:

  • Antiviral Efficacy :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced viral load in infected cell cultures when administered at specific concentrations.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies showed that treatment with this compound led to increased apoptosis in human cancer cell lines compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodology : Key steps involve iodination, cyclization, and amidation, as demonstrated in the synthesis of structurally related bicyclo compounds. For example, cyclization of 3,4-dimethoxyphenylacetic acid derivatives using catalysts like (S)-1-methyl-3,3-diphenyltetrahydro-oxazaborole can enhance stereoselectivity . Optimization requires monitoring reaction parameters (temperature, solvent, catalyst loading) via HPLC or GC-MS to minimize byproducts.

Q. How is the compound characterized spectroscopically, and what are the critical markers in its NMR and mass spectra?

  • Methodology :

  • NMR : Look for signals corresponding to the bicyclo framework (e.g., aromatic protons at δ 6.5–7.5 ppm for conjugated double bonds) and amine protons (δ 1.5–3.0 ppm). Substituents like methoxy groups appear at δ 3.2–3.8 ppm .
  • Mass Spectrometry : The exact mass (e.g., 193.1467 for related bicyclo amines) and fragmentation patterns (e.g., loss of HCl) confirm molecular identity .

Q. What safety protocols are essential for handling this compound in a laboratory setting?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact; store in dry, airtight containers away from oxidizers. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the bicyclo framework in nucleophilic or electrophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations assess electron density distribution. The strained bicyclo[4.2.0] system shows heightened reactivity at the 3-amine position, making it susceptible to alkylation or acylation. Solvent effects and transition-state energies can be modeled using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodology : Cross-validate data across multiple techniques (e.g., compare IR carbonyl stretches with X-ray crystallography bond lengths). For example, discrepancies in amine proton shifts may arise from pH-dependent tautomerism; use deuterated solvents with controlled pH to standardize conditions .

Q. How does the compound interact with biological targets (e.g., ion channels), and what assays are suitable for evaluating its activity?

  • Methodology :

  • In vitro assays : Patch-clamp studies for ion channel modulation (e.g., If current inhibition in cardiac cells, as seen in Ivabradine analogs) .
  • Binding studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity. Use TFGA electrodes for real-time monitoring in flexible biosensor setups .

Q. What are the environmental impacts of this compound, and how can its biodegradation be assessed?

  • Methodology : Perform OECD 301F biodegradation tests in aqueous media. Use LC-MS/MS to track degradation products (e.g., hydroxylated bicyclo derivatives) and assess ecotoxicity via algal or Daphnia magna assays .

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